molecular formula C11H19N3 B1468482 1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1339791-13-7

1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1468482
CAS No.: 1339791-13-7
M. Wt: 193.29 g/mol
InChI Key: AMCMQNHHVFCQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a cyclic organic compound that contains a pyrazole ring. This compound is known for its unique structure, which includes a cyclopentylmethyl group attached to the pyrazole ring. The molecular formula of this compound is C11H18N2, and it has a molecular weight of 178.28 g/mol.

Preparation Methods

The synthesis of 1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the reaction of 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions . One common method involves the reduction of the carboxylic acid group to an amine group using reagents such as lithium aluminum hydride (LiAlH4) . Industrial production methods may involve multi-step synthesis processes, including cyclization and functional group transformations, to achieve high yields and purity.

Chemical Reactions Analysis

1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine can be compared with similar compounds such as:

    1-(Cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and reactivity.

    1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one:

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(cyclopentylmethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9(12)11-6-13-14(8-11)7-10-4-2-3-5-10/h6,8-10H,2-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMQNHHVFCQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 3
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 4
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 5
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 6
1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.